The compound (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile is a member of the class of organic compounds known as enenitriles, which are characterized by the presence of a nitrile group (-C≡N) attached to an alkene. This compound features a furan ring and a methoxyphenyl group, contributing to its potential biological and chemical properties.
The compound can be referenced in various chemical databases, including PubChem and ChemSpider, where it is cataloged under different identifiers such as the CAS number and molecular formula. Its structural details can be found on platforms like PubChemLite, which provides insights into its molecular structure and properties .
This compound can be classified under:
The synthesis of (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route begins with the formation of the furan derivative, which is then reacted with a suitable alkyl or aryl halide to introduce the methoxyphenyl group.
The molecular formula of (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile is . Its structure includes:
COc1ccc(cc1)C=C(C#N)c2ccco2
QZZMZWWBSNSOIY-RMKNXTFCSA-N
The compound can undergo various chemical reactions due to its functional groups:
Common reagents for these reactions include:
The mechanism of action for (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with biological targets, potentially including enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that the furan and methoxy groups may enhance binding affinity and specificity towards certain biological molecules.
The compound has several potential applications in scientific research:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1